molecular formula C20H20F3N5O3S B12381760 3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride

Cat. No.: B12381760
M. Wt: 467.5 g/mol
InChI Key: BWWWIQSHXJUWBT-ZDUSSCGKSA-N
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Description

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl fluoride group, a tetrazole ring, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Difluorophenyl Group: This step involves the selective fluorination of a phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially forming different oxidation states.

    Electrophilic Aromatic Substitution:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Electrophilic Aromatic Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution.

    Oxidized Tetrazole Compounds: Resulting from oxidation reactions.

    Functionalized Difluorophenyl Compounds: From electrophilic aromatic substitution.

Scientific Research Applications

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Catalysis: Explored as a catalyst or catalyst precursor in various chemical transformations.

Mechanism of Action

The mechanism of action of 3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The tetrazole ring may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group, a tetrazole ring, and difluorophenyl groups

Properties

Molecular Formula

C20H20F3N5O3S

Molecular Weight

467.5 g/mol

IUPAC Name

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride

InChI

InChI=1S/C20H20F3N5O3S/c1-2-3-5-13(19(29)24-20-25-27-28-26-20)9-16-17(21)10-14(11-18(16)22)12-6-4-7-15(8-12)32(23,30)31/h4,6-8,10-11,13H,2-3,5,9H2,1H3,(H2,24,25,26,27,28,29)/t13-/m0/s1

InChI Key

BWWWIQSHXJUWBT-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@@H](CC1=C(C=C(C=C1F)C2=CC(=CC=C2)S(=O)(=O)F)F)C(=O)NC3=NNN=N3

Canonical SMILES

CCCCC(CC1=C(C=C(C=C1F)C2=CC(=CC=C2)S(=O)(=O)F)F)C(=O)NC3=NNN=N3

Origin of Product

United States

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